molecular formula C9H8ClN3O2 B2990443 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride CAS No. 2411292-62-9

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2990443
CAS No.: 2411292-62-9
M. Wt: 225.63
InChI Key: YZFJETWDYQQOGS-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a pyrazole moiety at the 5-position and a carboxylic acid group at the 2-position, in its hydrochloride salt form. Its molecular formula is C₉H₈ClN₃O₂ (free acid: C₉H₇N₃O₂; HCl adds 36.46 g/mol), with a molecular weight of 225.63 g/mol . The compound is a versatile scaffold in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators due to its hydrogen-bonding capabilities and aromatic π-system .

Properties

IUPAC Name

5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;/h1-5H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLLFUUYBASNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CNN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method involves the cyclocondensation of appropriate hydrazine derivatives with β-dicarbonyl compounds to form the pyrazole ring . This intermediate can then undergo further reactions to introduce the pyridine ring, often through cyclization reactions involving suitable electrophiles and nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, which stabilize the compound within the target site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid hydrochloride with four analogs, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Properties
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid hydrochloride C₉H₈ClN₃O₂ 225.63 Pyrazole, pyridine, carboxylic acid High polarity; water-soluble (HCl salt)
5-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid hydrochloride C₈H₇ClN₄O₂ 226.62 Triazole, pyridine, carboxylic acid Enhanced hydrogen-bonding due to triazole
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride C₁₀H₇ClF₃N₃O₂ 293.45 Pyrazole, pyridine, CF₃, carboxylic acid High lipophilicity (CF₃ group)
5-(4-Cyanophenyl)pyridine-2-carboxylic acid C₁₃H₈N₂O₂ 224.21 (free acid) Pyridine, carboxylic acid, cyanophenyl Electron-withdrawing cyano group
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride C₈H₁₁ClN₂O₂S 234.70 Thiazolo-pyridine, carboxylic acid, methyl Sulfur-containing; altered solubility
Key Observations:
  • Substituent Effects : The trifluoromethyl (CF₃) group in C₁₀H₇ClF₃N₃O₂ enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
  • Backbone Modifications : Thiazolo-pyridine derivatives (e.g., C₈H₁₁ClN₂O₂S ) introduce sulfur, which may influence redox properties and electronic distribution.

Biological Activity

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a pyridine ring, which enhances its reactivity and interaction with biological targets. The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and β-dicarbonyl compounds to form the pyrazole ring, followed by subsequent reactions to introduce the pyridine structure.

Anticancer Properties

Research indicates that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride exhibits significant anticancer activity. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including prostate cancer cells, where it acts as an androgen receptor antagonist. Studies show that compounds with similar structures effectively modulate androgen receptor activity, offering potential therapeutic benefits in treating hormone-dependent cancers .

Enzyme Inhibition

The compound has also been studied as a potential inhibitor of certain kinases, such as p38 MAP kinase , which plays a crucial role in cellular stress responses and inflammation. Its structural analogs have demonstrated selective inhibition of this kinase, suggesting that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride may share similar inhibitory properties .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest antimicrobial activity against various pathogens. The presence of both nitrogen-containing rings in its structure may contribute to interactions with microbial enzymes or receptors, although more research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride:

  • Inhibition of Prostate Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in AR-overexpressing prostate cancer cells, indicating its potential as a therapeutic agent in prostate cancer treatment .
  • Selectivity in Kinase Inhibition : The compound's analogs have been shown to selectively inhibit p38 MAP kinase with high potency, suggesting that modifications to the pyrazole scaffold can enhance selectivity and efficacy against specific targets .
  • Antimicrobial Studies : Initial screenings have indicated that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria, warranting further investigation into its use as an antimicrobial agent .

Table 1: Biological Activities of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; hydrochloride

Activity TypeTarget/PathwayIC50 (µM)Reference
AnticancerProstate Cancer Cells0.5
Kinase Inhibitionp38 MAP Kinase0.36
AntimicrobialGram-positive BacteriaTBD

Q & A

Q. What are the optimal synthetic routes for 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Insight: Multi-step synthesis often involves coupling pyrazole and pyridine derivatives via palladium-catalyzed cross-coupling or acid-mediated cyclization. For example, hydrolysis in hydrochloric acid at elevated temperatures (93–96°C for 17 hours) is critical for deprotection and salt formation, as seen in analogous pyridine-carboxylate syntheses . Yield optimization requires careful control of stoichiometry (e.g., HCl concentration) and reaction time to avoid byproducts like over-hydrolyzed intermediates.

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

Methodological Insight:

  • Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related pyridine-tetrazole complexes (mean C–C bond deviation: 0.006 Å, R factor: 0.061) .
  • NMR and FTIR verify functional groups: Pyrazole C–H stretches (~3100 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) are diagnostic.
  • HPLC-MS monitors purity, with mobile-phase optimization to resolve polar degradation products .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Insight:

  • LC-MS/MS with electrospray ionization (ESI+) offers high sensitivity for low-concentration detection.
  • Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from aqueous solutions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT or reaction path searching) aid in predicting reactivity or stability of this compound?

Q. What strategies resolve contradictions in solubility data between experimental observations and computational predictions?

Methodological Insight: Discrepancies often arise from crystal packing effects (e.g., hydrochloride salt vs. free base).

  • Experimental : Measure solubility in buffered solutions (pH 1–7) to account for protonation states.
  • Computational : Use COSMO-RS solvation models with explicit ion-pairing parameters to refine predictions .
  • Cross-validate with DSC/TGA to detect hydrate formation, which alters solubility profiles .

Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?

Methodological Insight:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify labile sites (e.g., pyrazole C–N bonds).
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage (e.g., -20°C, desiccated) .
  • HPLC-DAD tracks degradation products, with isolation via preparative chromatography for structural elucidation .

Q. What are the challenges in synthesizing structural analogs (e.g., pyrazole-pyridine hybrids) for structure-activity relationship (SAR) studies?

Methodological Insight:

  • Regioselectivity : Pyrazole N-substitution (1H vs. 2H tautomers) impacts reactivity. Use directing groups (e.g., boronates) for selective cross-coupling .
  • Salt formation : Hydrochloride stability varies with counterion interactions; screen alternative salts (e.g., trifluoroacetate) for improved crystallinity .

Methodological Resources

  • Synthetic Protocols : Multi-step procedures with Pd catalysis and acid hydrolysis .
  • Analytical Standards : Refer to pyridoxal hydrochloride stability protocols for handling hygroscopic salts .
  • Computational Tools : ICReDD’s reaction design platform for pathway optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.